molecular formula C13H17BBrFO2 B572734 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-47-0

2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B572734
CAS No.: 1256360-47-0
M. Wt: 314.989
InChI Key: UEBRMJPFPXLIMK-UHFFFAOYSA-N
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Description

Molecular Architecture

The compound’s structure comprises:

  • Dioxaborolane Ring : A six-membered ring containing boron, oxygen, and methyl groups, providing stability and reactivity.
  • Bromomethyl Group : A reactive electrophilic site at the 5-position of the phenyl ring, facilitating nucleophilic substitution.
  • Fluorophenyl Substituent : Enhances electronic effects and directs regioselectivity in reactions.
Property Value
Molecular Formula C₁₃H₁₇BBrFO₂
Molecular Weight 314.99 g/mol
CAS Number 1256360-47-0
IUPAC Name 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CBr)F

Properties

IUPAC Name

2-[5-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBRMJPFPXLIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682368
Record name 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-47-0
Record name 2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The Miyaura borylation involves reacting 5-bromomethyl-2-fluorobromobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. A representative protocol is as follows:

Reagents :

  • 5-Bromomethyl-2-fluorobromobenzene (1.0 equiv)

  • B₂pin₂ (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • KOAc (3.0 equiv)

  • Solvent: 1,4-dioxane

Procedure :

  • Combine reagents under nitrogen atmosphere.

  • Heat at 80–90°C for 12–18 hours.

  • Purify via column chromatography (hexanes:ethyl acetate = 9:1).

Yield : 65–75%.

Key Challenges and Optimizations

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ due to enhanced stability with electron-deficient aryl bromides.

  • Solvent Effects : 1,4-dioxane minimizes side reactions compared to THF or DMF.

  • Scalability : Pilot-scale batches (up to 100 kg) achieve consistent purity (>96%).

Bromination of Methyl-Substituted Boronic Esters

Radical Bromination Approach

This method involves brominating 2-fluoro-5-methylphenylboronic acid pinacol ester using N-bromosuccinimide (NBS):

Reagents :

  • 2-Fluoro-5-methylphenylboronic acid pinacol ester (1.0 equiv)

  • NBS (1.1 equiv)

  • AIBN (0.1 equiv)

  • Solvent: CCl₄

Procedure :

  • Reflux under nitrogen for 4–6 hours.

  • Quench with Na₂S₂O₃, extract with DCM, and concentrate.

  • Purify via recrystallization (ethanol/water).

Yield : 70–80%.

Analytical Validation

  • ¹H NMR : δ 5.19 (s, 2H, CH₂Br), 1.37 (s, 12H, pinacol CH₃).

  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

ParameterMiyaura BorylationRadical Bromination
Starting Material Aryl bromideMethylboronic ester
Catalyst Cost High (Pd-based)Low (AIBN)
Reaction Time 12–18 hours4–6 hours
Yield 65–75%70–80%
Scalability Industrial (100 kg)Lab-scale (<1 kg)

The Miyaura route is preferred for large-scale production, while bromination offers higher yields for research quantities.

Industrial-Scale Production Insights

Suzhou Sibian Chemical Technology Co., Ltd. reports a mature process for synthesizing 2-(5-(bromomethyl)-2-fluorophenyl)-dioxaborolane:

  • Purity : 98–99% (GC-MS validated).

  • Throughput : 50 kg/month.

  • Storage : Stable at RT for 6 months in sealed containers.

Applications in Drug Intermediate Synthesis

The compound serves as a key intermediate in kinase inhibitor development , enabling Suzuki couplings with heterocyclic partners (e.g., benzo[d]thiazole derivatives) .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Cross-Coupling Reactions: The dioxaborolane moiety makes this compound suitable for Suzuki-Miyaura cross-coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Cross-Coupling Reactions: Products are biaryl compounds or other coupled products depending on the reactants used.

Scientific Research Applications

Applications in Organic Synthesis

  • Cross-Coupling Reactions :
    • This compound can serve as a reagent in cross-coupling reactions such as the Suzuki-Miyaura reaction. Such reactions are pivotal for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are essential in pharmaceuticals and agrochemicals .
  • Functionalization of Aromatic Compounds :
    • The presence of bromomethyl and fluorophenyl groups allows for selective functionalization of aromatic rings. This property can be exploited to develop new derivatives with enhanced biological activity or improved physical properties .
  • Synthesis of Boronates :
    • The compound can be used to synthesize various boronate esters that are valuable intermediates in organic synthesis. These esters are crucial for the formation of complex organic molecules through nucleophilic substitution reactions .

Applications in Medicinal Chemistry

  • Anticancer Agents :
    • Research indicates that derivatives of boron-containing compounds exhibit anticancer properties. The specific structure of this compound may enhance its efficacy against certain cancer types by targeting specific cellular pathways .
  • Drug Development :
    • The unique properties of the dioxaborolane moiety may lead to the development of new drugs with improved solubility and bioavailability. The ability to modify the phenyl group opens avenues for creating tailored pharmacophores for specific therapeutic targets .
  • Bioconjugation :
    • The bromomethyl group can facilitate bioconjugation processes, allowing for the attachment of biomolecules to create targeted drug delivery systems or diagnostic agents .

Applications in Materials Science

  • Liquid Crystals :
    • Compounds like this one are explored as components in liquid crystal displays (LCDs) due to their ability to modulate optical properties based on molecular orientation and structure .
  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its boron content may also impart unique electronic properties beneficial for developing advanced materials .
  • Sensors and Catalysts :
    • Its chemical reactivity makes it a candidate for use in sensors that detect environmental pollutants or biological markers. Additionally, it may act as a catalyst in various chemical reactions due to its boron functionality .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields with minimal by-products.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives synthesized from this compound exhibit significant cytotoxicity against breast cancer cell lines. Further investigations are ongoing to understand the mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the activation of the bromomethyl group and the dioxaborolane ring. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new bonds. The dioxaborolane ring participates in cross-coupling reactions through the formation of boronate complexes, which facilitate the transfer of the aryl or vinyl group to the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
Target Compound (1256360-47-0) 5-(Bromomethyl)-2-fluorophenyl C₁₃H₁₇BBrFO₂ 314.99 Cross-coupling reactions, pharmaceutical intermediates
2-(4-(Bromomethyl)phenyl)-... (CAS: N/A) 4-(Bromomethyl)phenyl C₁₃H₁₇BBrO₂ 295.99 Alkylation reactions, indazole synthesis
2-(5-(Difluoromethyl)-2-fluorophenyl)-... (1142228-23-6) 5-(Difluoromethyl)-2-fluorophenyl C₁₃H₁₆BF₃O₂ 272.08 Fluorinated drug intermediates
2-(3,5-Dimethoxyphenyl)-... (CAS: N/A) 3,5-Dimethoxyphenyl C₁₄H₂₁BO₄ 272.13 Anticancer agent synthesis
2-(2,4,6-Trimethylphenyl)-... (MesBpin) 2,4,6-Trimethylphenyl C₁₃H₁₉BO₂ 218.10 Stabilized boronic esters for coupling

Key Observations:

  • Substituent Effects :
    • Bromomethyl Groups (e.g., target compound, ): Enhance electrophilicity, enabling nucleophilic substitution (e.g., alkylation) .
    • Fluorine/Difluoromethyl Groups (e.g., ): Improve metabolic stability and binding affinity in drug candidates .
    • Methoxy Groups (e.g., ): Increase solubility and modulate electronic properties for regioselective coupling .

Biological Activity

2-(5-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and its biological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H17BBrFO2C_{13}H_{17}BBrFO_2 with a molecular weight of 315 Da. The structure includes a dioxaborolane ring and a bromomethyl group attached to a fluorophenyl moiety. The presence of the bromine and fluorine atoms suggests potential reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H17BBrFO2C_{13}H_{17}BBrFO_2
Molecular Weight315 Da
CAS Number1256360-47-0

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The compound may act as an inhibitor of key signaling pathways involved in tumor progression. For instance, it has been noted that related compounds can inhibit the MAPK signaling pathway, which is crucial in various cancers due to its role in cell proliferation and survival .

The proposed mechanism involves the inhibition of extracellular signal-regulated kinases (ERK1/ERK2), which are often overactive in cancerous cells. By modulating this pathway, the compound could potentially reduce tumor growth and enhance apoptosis in malignant cells .

Case Studies

A notable case study involved the evaluation of similar dioxaborolane derivatives in preclinical models. These studies demonstrated that certain derivatives could significantly reduce tumor size in xenograft models by inducing cell cycle arrest and promoting apoptosis through ERK pathway inhibition .

Experimental Evidence

In vitro studies have shown that this compound can effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The IC50 values ranged from 1 to 10 µM depending on the specific cell line and treatment duration .

Safety and Toxicity

While preliminary data suggest promising anticancer activity, comprehensive toxicity assessments are necessary. The compound's safety profile in vivo remains to be fully characterized. Initial reports indicate moderate toxicity at higher concentrations; thus, further studies are essential to determine safe dosage ranges for potential therapeutic use .

Q & A

Q. Table 1. Synthetic Conditions for Miyaura Borylation

ParameterOptimal RangeReference
Catalyst (Pd(dppf)Cl₂)3 mol%
Reaction Temperature80–100°C
SolventAnhydrous THF
Yield65–85%

Q. Table 2. ¹H NMR Chemical Shifts

Groupδ (ppm)Reference
Pinacol -CH₃1.0–1.3
Aromatic -H6.8–7.5
-CH₂Br4.3–4.7

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